Metabolic Stability: Resistance to Oxidative N-Dealkylation vs. N-Alkyl Pyrazoles
The N-trifluoromethylpyrazole pharmacophore, as embodied by 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, is designed to circumvent cytochrome P450-mediated oxidative N-dealkylation, a primary metabolic liability of conventional N-alkyl pyrazoles. In a head-to-head comparative study, the CHK1 inhibitor MU380 (bearing the N-trifluoromethylpyrazole motif) showed no detectable N-dealkylation in vivo, whereas its clinical comparator SCH900776 (an N-alkyl pyrazole) underwent substantial N-dealkylation to a less selective metabolite [1]. This metabolic robustness translated to extended cellular inhibitory effects and superior in vivo efficacy in a xenograft model [1].
| Evidence Dimension | In vivo N-dealkylation |
|---|---|
| Target Compound Data | No detectable N-dealkylation |
| Comparator Or Baseline | SCH900776: Substantial N-dealkylation |
| Quantified Difference | Qualitative absence vs. presence; MU380 showed extended inhibitory effects and greater efficacy in A2780 xenograft model |
| Conditions | In vivo metabolic profiling; A2780 xenograft mouse model; CHK1 inhibition |
Why This Matters
This evidence directly supports the selection of the N-trifluoromethylpyrazole scaffold for projects where avoiding rapid metabolic clearance and off-target metabolite activity is critical for achieving sustained target engagement and in vivo efficacy.
- [1] Samadder P, Suchánková T, Hylse O, et al. Synthesis and Profiling of a Novel Potent Selective Inhibitor of CHK1 Kinase Possessing Unusual N-trifluoromethylpyrazole Pharmacophore Resistant to Metabolic N-dealkylation. Mol Cancer Ther. 2017;16(9):1831-1842. View Source
